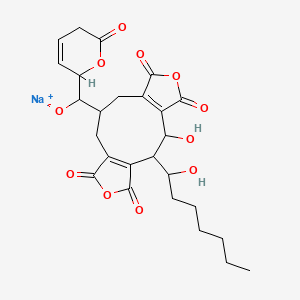

Rubratoxin B, monosodium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Rubratoxin B, monosodium is a potent hepatotoxic mycotoxin produced by various Penicillium fungi . It has been implicated in human rubratoxicosis and is known for its cytotoxic properties, including the induction of apoptosis and inhibition of cell proliferation . This compound has significant implications for human health and has been the subject of various scientific studies.

Vorbereitungsmethoden

Rubratoxin B, monosodium can be prepared through both synthetic and industrial methods. In laboratory settings, it is often extracted from cultures of Penicillium rubrum grown on natural substrates, semi-synthetic media, or glucose-mineral salts broth . The extraction process typically involves the use of solvents such as diethyl ether, ethyl acetate-benzene, ethanol, acetone, and acetonitrile, followed by purification using thin-layer chromatography and column chromatography . Industrial production methods involve the bioproduction of rubratoxin B from liquid cultures of Penicillium rubrum P-13, with a maximum yield of 874.7 mg of toxin per liter of medium attained in 21 days .

Analyse Chemischer Reaktionen

Rubratoxin B, monosodium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, rubratoxin B has been shown to elicit antioxidative and DNA repair responses in mouse brain, indicating its involvement in oxidative stress pathways .

Wissenschaftliche Forschungsanwendungen

Rubratoxin B, monosodium has a wide range of scientific research applications. In chemistry, it is used to study the interactions between mycotoxins and various chemical reagents. In biology, it is used to investigate the cytotoxic effects of mycotoxins on different cell lines. In medicine, rubratoxin B is studied for its potential anticancer properties, as it has been shown to induce apoptosis in human hepatoma cells . Additionally, it is used in the food industry to understand the impact of mycotoxins on food safety and quality .

Wirkmechanismus

The mechanism of action of rubratoxin B, monosodium involves its interaction with various molecular targets and pathways. It has been shown to inhibit (Na±K+)-ATPase activity, which is involved in the active transport of ions across cell membranes . This inhibition leads to disruptions in cellular ion balance and can result in cytotoxic effects. Additionally, rubratoxin B interferes with mitochondrial electron transport, leading to oxidative stress and damage to macromolecules .

Vergleich Mit ähnlichen Verbindungen

Rubratoxin B, monosodium is unique among mycotoxins due to its potent hepatotoxic and cytotoxic properties. Similar compounds include rubratoxin A, aflatoxin B1, and ochratoxin A . While these compounds share some toxicological properties, rubratoxin B is particularly notable for its ability to induce apoptosis and inhibit cell proliferation . This makes it a valuable compound for studying the mechanisms of mycotoxin-induced cytotoxicity and for developing potential therapeutic applications.

Eigenschaften

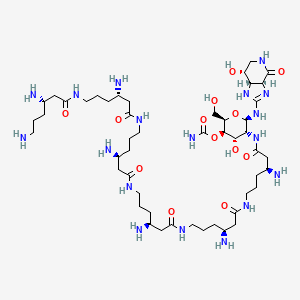

CAS-Nummer |

25255-23-6 |

|---|---|

Molekularformel |

C26H29NaO11 |

Molekulargewicht |

540.5 g/mol |

IUPAC-Name |

sodium;[2-hydroxy-3-(1-hydroxyheptyl)-5,7,13,15-tetraoxo-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-dien-10-yl]-(6-oxo-2,5-dihydropyran-2-yl)methanolate |

InChI |

InChI=1S/C26H29O11.Na/c1-2-3-4-5-7-15(27)20-18-13(23(31)36-25(18)33)10-12(21(29)16-8-6-9-17(28)35-16)11-14-19(22(20)30)26(34)37-24(14)32;/h6,8,12,15-16,20-22,27,30H,2-5,7,9-11H2,1H3;/q-1;+1 |

InChI-Schlüssel |

KURIVZDHMLMUTR-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC(C1C(C2=C(CC(CC3=C1C(=O)OC3=O)C(C4C=CCC(=O)O4)[O-])C(=O)OC2=O)O)O.[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane](/img/structure/B14143073.png)

![2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydroquinoline](/img/structure/B14143080.png)

![1-[(11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-2-ol](/img/structure/B14143085.png)

methanone](/img/structure/B14143115.png)

![4-[(3-Amino-2,4,6-trinitrophenyl)amino]benzoic acid](/img/structure/B14143137.png)

![N~1~-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14143142.png)

![5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14143143.png)